6-(2-Propynyloxy)-1-hexanol
Overview
Description
6-(2-Propynyloxy)-1-hexanol is an organic compound characterized by the presence of a hexanol backbone with a propynyloxy substituent at the sixth carbon position
Mechanism of Action
Target of Action
It is known that this compound is a clickable amino acid derivative used for site-specific incorporation into recombinant proteins or synthesis of chemical probes and tools for biological applications . This suggests that its targets could be specific proteins or biological structures that it is designed to interact with.
Mode of Action
It is known that this compound possesses an alkyne for bioorthogonal reaction with azides . This suggests that it might interact with its targets through a bioorthogonal chemical reaction, which is a type of chemical reaction that can occur inside living organisms without interfering with native biochemical processes.
Pharmacokinetics
It is known that this compound is stable for 24 hours at ph values of 74 and 66 and in plasma . This suggests that it might have good bioavailability and stability in the body, but further studies would be needed to confirm this and to provide more detailed pharmacokinetic information.
Action Environment
It is known that this compound is stable for 24 hours at ph values of 74 and 66 and in plasma . This suggests that it might be stable and effective in a range of physiological environments, but further studies would be needed to confirm this and to explore the influence of other environmental factors.
Biochemical Analysis
Biochemical Properties
6-(2-Propynyloxy)-1-hexanol can play a role in biochemical reactions . It has been found to be a part of the synthesis of covalent organic frameworks (COFs), which are crystalline porous frameworks prepared by a bottom-up approach from predesigned symmetric units
Molecular Mechanism
The molecular mechanism of this compound involves its role in the synthesis of COFs . It exerts its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and potential changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Propynyloxy)-1-hexanol typically involves the reaction of 6-bromo-1-hexanol with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the propynyloxy group. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts such as copper(I) iodide can further improve the reaction rate and selectivity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form this compound derivatives with different degrees of saturation. Sodium borohydride is a typical reducing agent used for this purpose.
Substitution: The propynyloxy group can participate in various substitution reactions, such as nucleophilic substitution with halides or electrophilic substitution with acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Copper(I) iodide as a catalyst in DMF.
Major Products Formed:
Oxidation: 6-(2-Propynyloxy)hexanal or 6-(2-Propynyloxy)hexanoic acid.
Reduction: Saturated derivatives of this compound.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
6-(2-Propynyloxy)-1-hexanol has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Comparison with Similar Compounds
6-(2-Propynyloxy)hexanoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
6-(2-Propynyloxy)hexanal: Similar structure but with an aldehyde group instead of a hydroxyl group.
6-(2-Propynyloxy)-1-hexylamine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness: 6-(2-Propynyloxy)-1-hexanol is unique due to its specific combination of a hexanol backbone and a propynyloxy substituent, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
6-prop-2-ynoxyhexan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-2-8-11-9-6-4-3-5-7-10/h1,10H,3-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNZKCVKQFVCJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCCCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602127 | |
Record name | 6-[(Prop-2-yn-1-yl)oxy]hexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58757-86-1 | |
Record name | 6-[(Prop-2-yn-1-yl)oxy]hexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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